Sulfaquinoxaline-d4
Description
Context of Stable Isotope Labeling in Modern Chemical Biology and Analytical Science
Stable isotope labeling is a powerful technique used to trace the path of molecules through chemical reactions, metabolic pathways, or entire biological systems. wikipedia.orgcreative-proteomics.com This is achieved by replacing one or more atoms in a molecule with a stable (non-radioactive) isotope of the same element. Common stable isotopes used in this practice include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These labeled compounds are chemically similar to their non-labeled counterparts but have a slightly different mass, which allows them to be detected and tracked using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This technique is instrumental in a wide range of scientific disciplines, including proteomics, metabolomics, environmental analysis, and food sciences. symeres.com
Rationale for Deuteration in Pharmaceutical and Agrochemical Research
The substitution of hydrogen with deuterium, known as deuteration, is a particularly valuable strategy in pharmaceutical and agrochemical research. nih.gov This subtle change can significantly impact a compound's metabolic stability, pharmacokinetic profile, and even its toxicity. nih.govcdnsciencepub.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. informaticsjournals.co.in This "kinetic isotope effect" can slow down the metabolism of a drug, potentially leading to a longer half-life, improved oral bioavailability, and a reduced need for frequent dosing. informaticsjournals.co.inisotope.com In agrochemical research, deuteration helps in tracing the environmental fate and persistence of pesticides. symeres.com Furthermore, deuterated compounds are crucial as internal standards in quantitative analyses, allowing for more accurate measurements by compensating for sample loss or matrix effects during analysis. nih.gov
Overview of Sulfaquinoxaline (B1682707) in Academic Research Contexts
Sulfaquinoxaline is a veterinary antimicrobial agent with a broad spectrum of activity against both Gram-negative and Gram-positive bacteria. glpbio.commedchemexpress.com It is commonly used for the treatment and prevention of coccidiosis, a parasitic disease, particularly in poultry and other livestock. wikipedia.org In academic research, sulfaquinoxaline has been the subject of studies evaluating its antimicrobial efficacy, the development of bacterial resistance, and its environmental presence and degradation. glpbio.com Its detection in food products of animal origin is a significant area of research to ensure food safety. nih.gov
Significance of Sulfaquinoxaline-d4 as a Research Tool
This compound serves as the deuterium-labeled analogue of sulfaquinoxaline. medchemexpress.com Its primary significance lies in its use as an internal standard for the quantitative analysis of sulfaquinoxaline residues in various matrices, such as food products and biological samples. mdpi.com The known concentration of this compound added to a sample allows for precise quantification of the unlabeled sulfaquinoxaline by correcting for variations during sample preparation and analysis. Its distinct mass, shifted by four daltons compared to the parent compound, enables clear differentiation in mass spectrometry, a cornerstone of modern analytical techniques. This makes this compound an indispensable tool for researchers studying the pharmacokinetics, metabolism, and environmental impact of sulfaquinoxaline. nih.govglpbio.com
Interactive Data Table: Properties of Sulfaquinoxaline and this compound
| Property | Sulfaquinoxaline | This compound |
| Chemical Formula | C₁₄H₁₂N₄O₂S wikipedia.org | C₁₄H₈D₄N₄O₂S cdnisotopes.com |
| Molar Mass | 300.34 g/mol cdnisotopes.com | 304.36 g/mol glpbio.com |
| Monoisotopic Mass | 300.068097 Da | 304.093205 Da |
| Appearance | Solid cdnisotopes.com | Solid chemondis.com |
| Color | White to off-white cdnisotopes.com | Not specified |
| Melting Point | 247 - 248 °C cdnisotopes.com | Not specified |
| Water Solubility | 7.5 mg/L cdnisotopes.com | Not specified |
| log Pow | 1.68 cdnisotopes.com | Not specified |
Properties
CAS No. |
1329652-02-9 |
|---|---|
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
304.36 |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |
InChI Key |
NHZLNPMOSADWGC-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |
Synonyms |
4-Amino-N-2-quinoxalinylbenzenesulfonamide-d4; N1-(2-Quinoxalinyl)sulfanilamide-d4; 2-(p-Sulfanilamido)quinoxaline-d4; 2-Sulfanilamidobenzopyrazine-d4; 2-p-Aminobenzenesulfonamidoquinoxaline-d4; Avicocid-d4; Italquina-d4; Kokozigal-d4; N1-(2-Quinoxal |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Sulfaquinoxaline D4
Strategies for Deuterium (B1214612) Labeling in Organic Synthesis
The introduction of deuterium into organic molecules is a fundamental process in the synthesis of isotopically labeled compounds. Several strategies are available for deuterium labeling, each with its own advantages and challenges. These methods can be broadly categorized into two main approaches: the use of deuterated precursors and post-synthetic hydrogen-deuterium exchange.
The precursor method involves incorporating deuterium atoms at an early stage of the synthesis by using starting materials that are already deuterated. This approach offers high selectivity and a predictable labeling pattern. However, it is dependent on the commercial availability or the custom synthesis of the required deuterated precursors, which can sometimes be a limiting factor.
Post-synthetic hydrogen-deuterium exchange involves replacing specific hydrogen atoms with deuterium on the final, non-deuterated molecule. This can be achieved through various methods, such as acid or base catalysis in the presence of a deuterium source like heavy water (D₂O), or through metal-catalyzed reactions. nih.gov Metal catalysts, particularly those based on rhodium, iridium, or palladium, are effective in activating C-H bonds, facilitating their exchange with deuterium. nih.gov While this method can be more direct for late-stage labeling, it may suffer from lower selectivity and the need for optimization to avoid unwanted side reactions.
Specific Methodological Approaches for Sulfaquinoxaline-d4 Synthesis
The synthesis of this compound, which is chemically named 4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide, involves the specific placement of four deuterium atoms on the aniline (B41778) ring of the sulfaquinoxaline (B1682707) molecule. lgcstandards.com The primary route for its preparation utilizes a deuterated precursor.
The synthesis of the parent compound, sulfaquinoxaline, is typically achieved through the condensation of 2-chloroquinoxaline (B48734) with p-aminobenzenesulfonamide. Following this logic, the synthesis of this compound is accomplished by using a deuterated version of p-aminobenzenesulfonamide, namely p-aminobenzenesulfonamide-d4. This deuterated intermediate is reacted with 2-chloroquinoxaline to yield the final product, this compound. This method ensures the precise and efficient incorporation of deuterium at the desired positions of the molecule.
Analytical Techniques for Isotopic Purity and Positional Verification
The characterization of this compound is crucial to confirm its chemical identity, isotopic purity, and the specific location of the deuterium atoms. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of this compound. The introduction of four deuterium atoms results in a predictable increase in the molecular weight of the compound. Compared to the non-deuterated sulfaquinoxaline, which has a monoisotopic mass of approximately 300.0681 Da, this compound exhibits a mass shift of approximately 4 Da, with a monoisotopic mass of around 304.0932 Da. Analysis of the mass spectrum allows for the determination of the isotopic distribution, showing the relative abundance of the d0, d1, d2, d3, and d4 species. A high isotopic purity is indicated by a dominant peak corresponding to the d4 isotopologue. lgcstandards.com For instance, a certificate of analysis for a commercial batch of this compound reported an isotopic purity of 99.1%, with the d4 isotopologue being the most abundant at 96.43%. lgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in verifying the position of the deuterium labels. In the ¹H NMR spectrum of unlabeled sulfaquinoxaline, the protons on the aniline ring appear in the aromatic region. For this compound, the signals corresponding to the protons at the 2, 3, 5, and 6 positions of the aniline ring are expected to be significantly diminished or absent. A reduction in the intensity of the proton signals in the aromatic region, specifically between 7.1 and 7.3 ppm, by over 95% is indicative of successful deuteration at these positions. ²H (Deuterium) NMR spectroscopy can also be used to directly observe the deuterium signals, further confirming their presence and location within the molecule.
The combination of MS and NMR data provides a comprehensive characterization of this compound, ensuring its suitability for use as an internal standard and in other applications requiring a high degree of isotopic enrichment and positional accuracy.
| Compound Name |
| Sulfaquinoxaline |
| This compound |
| 2-chloroquinoxaline |
| p-aminobenzenesulfonamide |
| p-aminobenzenesulfonamide-d4 |
| 4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |
Interactive Data Table: Analytical Parameters of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₈D₄N₄O₂S | lgcstandards.com |
| Molecular Weight | 304.36 g/mol | lgcstandards.com |
| Monoisotopic Mass | ~304.0932 Da | |
| Isotopic Purity (d4) | 99.1% | lgcstandards.com |
| d4 Isotopologue Abundance | 96.43% | lgcstandards.com |
| ¹H NMR Aromatic Signal Reduction | >95% (at 7.1-7.3 ppm) |
Advanced Analytical Applications of Sulfaquinoxaline D4
Quantitative Mass Spectrometry Methodologies
Quantitative mass spectrometry has been revolutionized by the use of stable isotope-labeled internal standards. Sulfaquinoxaline-d4 is a prime example, offering significant advantages in methods requiring high sensitivity and specificity.
Role as an Internal Standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
In LC-MS/MS and UPLC-MS/MS analyses, this compound is widely employed as an internal standard (IS) for the quantification of sulfaquinoxaline (B1682707) and other sulfonamides. researchgate.netapec.orgresearchgate.net The principle of isotope dilution mass spectrometry (IDMS) is to add a known amount of the isotopically labeled compound to the sample prior to extraction and analysis. acgpubs.org Since this compound is chemically identical to its non-labeled counterpart, it co-elutes and experiences the same ionization effects in the mass spectrometer. researchgate.net This co-behavior effectively compensates for variations in sample preparation, chromatographic retention time, and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification. acgpubs.orgresearchgate.net
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS analysis, as it can correct for variability that other types of internal standards cannot. researchgate.net For instance, in a multi-residue method for detecting veterinary drugs in meat, this compound was used as an internal standard to ensure the accuracy of the results. researchgate.net
Below is a table summarizing the key LC-MS/MS parameters for the analysis of Sulfaquinoxaline, where this compound would serve as the internal standard.
| Parameter | Value (m/z) |
| Precursor Ion | 301.1 |
| Product Ion 1 | 156.1 |
| Product Ion 2 | 108.1 |
| This compound (IS) | |
| Precursor Ion | 305.1 |
| Product Ion 1 | 160.1 |
| Product Ion 2 | 112.1 |
This table presents typical mass transitions for Sulfaquinoxaline and its deuterated internal standard, which may vary slightly depending on the specific instrumentation and method.
Method Development and Validation for Trace Analysis
The development and validation of analytical methods for trace-level analysis of veterinary drug residues, such as sulfonamides, is a critical aspect of food safety. researchgate.net this compound plays a pivotal role in these methods by enabling robust validation in line with international guidelines. researchgate.netfrontiersin.orgnih.gov Method validation typically includes the assessment of linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). acgpubs.orgresearchgate.netfrontiersin.orgnih.gov
The use of this compound allows for the establishment of matrix-matched calibration curves, which are essential for accurate quantification in complex matrices like animal tissues, milk, and honey. acgpubs.orgresearchgate.net By spiking blank matrix extracts with known concentrations of the analyte and a fixed concentration of the internal standard, a calibration curve can be generated that accounts for the specific matrix effects of that sample type. acgpubs.org This approach has been successfully applied in the determination of multiple sulfonamides in various food products. researchgate.net
A study on the determination of sulfonamides in milk utilized an isotope dilution LC-MS/MS method, which demonstrated excellent recovery and precision, highlighting the effectiveness of using isotopically labeled internal standards. acgpubs.org The validation of a UPLC-MS/MS method for cyclophosphamide (B585) and its metabolite in blood samples also showcased the importance of a deuterated internal standard (4-hydroxycyclophosphamide-d4) in achieving the required accuracy and precision according to FDA guidelines. frontiersin.orgnih.gov
Techniques for Matrix Effect Assessment and Mitigation
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. researchgate.netnih.gov These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. nih.govusp.org
Several techniques are used to assess matrix effects. The post-extraction spike method is a common approach where the response of an analyte in a post-extraction spiked blank matrix is compared to its response in a neat solvent. nih.gov The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the solvent. An MF value different from 1 indicates the presence of a matrix effect. nih.gov
Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the LC eluent after the analytical column. nih.gov A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the regions of ion suppression or enhancement. nih.gov
While this compound can effectively compensate for matrix effects, other strategies can also be employed, such as optimizing sample preparation to remove interfering components, modifying chromatographic conditions to separate the analyte from matrix components, and sample dilution. usp.orgchromatographyonline.com
The following table outlines common approaches to assess and mitigate matrix effects:
| Technique | Description |
| Assessment | |
| Post-Extraction Spiking | Compares analyte response in post-extraction spiked matrix to neat solvent to calculate a matrix factor. nih.gov |
| Post-Column Infusion | Infuses analyte post-column to identify regions of ion suppression or enhancement in the chromatogram. nih.gov |
| Mitigation | |
| Stable Isotope-Labeled Internal Standard | Co-elutes with the analyte and experiences similar matrix effects, providing effective compensation. nih.govusp.org |
| Matrix-Matched Calibration | Uses calibration standards prepared in a blank matrix to account for matrix-specific effects. acgpubs.orgresearchgate.net |
| Sample Dilution | Reduces the concentration of matrix components, thereby minimizing their impact on ionization. chromatographyonline.com |
| Advanced Sample Cleanup | Employs techniques like solid-phase extraction (SPE) to remove interfering substances before analysis. usp.org |
Application in Multi-Residue Analysis of Sulfonamides
The demand for efficient analytical methods to simultaneously screen for a wide range of veterinary drug residues has led to the development of multi-residue methods. researchgate.netresearchgate.netscribd.comsemanticscholar.org this compound is an invaluable tool in these methods, which often target multiple classes of compounds, including various sulfonamides. researchgate.netresearchgate.netfda.gov
Multi-residue methods often employ generic sample extraction procedures, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS or UPLC-MS/MS analysis. nih.gov In a study developing a multi-class, multi-residue method for veterinary drugs in meat, this compound was part of a suite of isotopically labeled internal standards used to quantify 60 different compounds. researchgate.net Another method for the analysis of 84 veterinary drugs in chicken muscle also highlighted the importance of internal standards for correcting signal suppression and enhancement. scribd.com
The use of this compound in these comprehensive screening methods ensures that the quantitative data for sulfaquinoxaline and other structurally related sulfonamides is reliable and accurate, which is crucial for regulatory monitoring and food safety. researchgate.netfda.govusda.gov
High-Resolution Mass Spectrometry (HRMS) for Compound Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification and profiling of compounds in complex samples. umb.edu
Untargeted and Targeted Elucidation Strategies
HRMS can be utilized in both targeted and untargeted analytical strategies. umb.educore.ac.uk In a targeted approach, the instrument is set to look for specific compounds with known exact masses, such as sulfaquinoxaline. The high mass accuracy of HRMS allows for very narrow mass extraction windows, significantly reducing background noise and improving selectivity. mdpi.com
In an untargeted screening approach, the HRMS instrument acquires full-scan data, capturing all ions within a specified mass range. mdpi.comvliz.be This data can then be retrospectively analyzed to identify a wide range of compounds, including known and unknown metabolites or degradation products of sulfaquinoxaline. The use of this compound in such studies can aid in the identification of its metabolites by looking for the characteristic mass shift of the deuterium (B1214612) label.
HRMS techniques like time-of-flight (TOF) and Orbitrap are increasingly used for the screening of veterinary drugs in food products. mdpi.comresearchgate.net A study using UPLC-TOF-MS for the comprehensive screening of 150 veterinary drugs in milk demonstrates the power of HRMS for multi-residue analysis. researchgate.net The high resolving power of these instruments is particularly beneficial for separating analytes from matrix interferences, which is a common challenge in food analysis. umb.educhromtech.net.au
The combination of this compound with HRMS offers a powerful tool for in-depth compound profiling, enabling not only accurate quantification but also the elucidation of metabolic pathways and the identification of novel related compounds.
Chromatographic Separations in Conjunction with this compound
The effective separation of Sulfaquinoxaline and its deuterated internal standard from matrix components is critical for accurate quantification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques employed. mdpi.com The choice of chromatographic column and mobile phase composition is optimized to achieve good peak shape, resolution, and retention time.
Reversed-phase columns, particularly C18, are widely used for the analysis of sulfonamides due to their ability to separate these moderately polar compounds. researchgate.netnih.govijpsr.com For instance, a Kromasil C18 column has been successfully used to separate Sulfaquinoxaline from other veterinary drugs. nih.gov Other stationary phases, such as zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) columns, have also been employed, offering alternative selectivity. core.ac.uk
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. molnar-institute.comhpst.cz Acetonitrile is frequently chosen for its elution strength and compatibility with MS detection. ijpsr.comcore.ac.uk The pH of the aqueous component is a crucial parameter, as it affects the ionization state and, therefore, the retention of sulfonamides. Acidic mobile phases, often containing formic acid or acetic acid, are common as they promote the protonation of sulfonamides, leading to good retention on reversed-phase columns and enhanced sensitivity in positive ion mode electrospray ionization-mass spectrometry (ESI-MS). hpst.czmdpi.com Buffers such as ammonium (B1175870) acetate (B1210297) or sodium phosphate (B84403) are also used to control the pH and ionic strength, which can influence peak shape and retention time. researchgate.netcore.ac.uk Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to separate multiple sulfonamides with varying polarities in a reasonable time. hpst.cz
| Column Type | Mobile Phase Composition | Reference |
|---|---|---|
| Kromasil C18 | 40 mM NaH2PO4 buffer (pH 3.0) with 10 mM NaClO4 and Acetonitrile (65:35) | researchgate.netnih.gov |
| ZIC-HILIC | 200 mM Ammonium Acetate (pH 5.7) and Acetonitrile (10:90) | |
| C18 RP-Amide | 0.05 M Phosphate buffer (pH 5) and Acetonitrile (30:70) | ijpsr.com |
| Varian C18 | Ternary gradient of Methanol, Acetonitrile, and Phosphate buffer (pH 5) | molnar-institute.com |
| Agilent Poroshell C18 | Methanol and Acidified Water | hpst.cz |
Effective sample preparation is essential to extract this compound and the target analyte from complex matrices, remove interferences, and concentrate the analytes before chromatographic analysis. mdpi.com The most common techniques for sulfonamide analysis are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.net
Solid-Phase Extraction (SPE) is a widely adopted technique that provides high recovery and significant cleanup by utilizing a solid sorbent packed in a cartridge. mdpi.comresearchgate.net For sulfonamides, hydrophilic-lipophilic balance (HLB) cartridges are frequently used as they can retain a broad range of compounds. molnar-institute.comresearchgate.net Other cartridges like C18 and mixed-mode cation exchange (MCX) are also employed. researchgate.net The optimization of SPE involves several steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes with a suitable solvent. researchgate.net For instance, methods have been developed where water samples are passed through an HLB cartridge, followed by elution with methanol, achieving pre-concentration factors of up to 250. researchgate.net
QuEChERS has gained popularity for the analysis of veterinary drug residues in food and environmental samples due to its speed, simplicity, and low solvent consumption. nih.govscience.gov The procedure typically involves an extraction step with an organic solvent (commonly acetonitrile) and partitioning salts (e.g., magnesium sulfate, sodium chloride), followed by a cleanup step called dispersive SPE (dSPE). researchgate.netnih.gov In dSPE, a small amount of sorbent, such as primary secondary amine (PSA) or C18, is added to the extract to remove interfering matrix components like fatty acids and pigments. nih.gov Modified QuEChERS methods have been successfully developed for the rapid determination of multiple antibiotic residues, including sulfaquinoxaline, in samples like fish tissue. nih.gov The use of an isotopically labeled internal standard like this compound from the beginning of the QuEChERS process is critical for ensuring accuracy by correcting for any analyte loss during extraction and cleanup. nih.govresearchgate.net
| Technique | Typical Sorbents/Reagents | Advantages | Matrices | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Oasis HLB, C18, Isolute ENV+ | High enrichment factors, clean extracts, automation capability | Water, Soil, Honey | molnar-institute.comresearchgate.netresearchgate.net |
| QuEChERS | Acetonitrile, MgSO4, NaCl, PSA, C18 | Fast, easy, low solvent use, effective for complex matrices | Fish, Baby Food, Manure | researchgate.netnih.govscience.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Acetonitrile (disperser), Chloroform (extractor) | Simple, effective, low consumption of solvents | Water, Seafood | mdpi.com |
Development of Chromatographic Columns and Mobile Phases
Application in Environmental Sample Analysis
Sulfaquinoxaline is frequently detected in various environmental compartments due to its widespread use in veterinary medicine and its persistence. mdpi.comnih.govpreprints.org The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification in these complex matrices by correcting for matrix effects and variations in extraction recovery. mdpi.commdpi.com
Analytical methods, primarily LC-MS/MS, have been developed to detect and quantify sulfaquinoxaline at trace levels (ng/L to µg/L) in different environmental samples. mdpi.comresearchgate.net
Water Matrices: Sulfaquinoxaline has been found in surface water, groundwater, and wastewater. researchgate.netnih.gov For example, concentrations ranging from 29.5 to 40.8 ng/L have been reported in environmental waters. nih.gov An aptasensor-based method demonstrated a detection limit of 36.95 ng/mL for sulfaquinoxaline in water samples. mdpi.comnih.govpreprints.orgscilit.com Methods combining on-line SPE with UHPLC-MS have achieved limits of detection as low as 0.32–1.72 ng/L for various pharmaceuticals, including sulfaquinoxaline, in environmental water. mdpi.com
Soil and Sediment: Manure from treated animals is a primary source of soil contamination. nih.gov Analytical methods for soil often involve extraction with a solvent mixture, followed by cleanup with SPE. researchgate.netresearchgate.net Detection limits for sulfonamides in soil can be in the low µg/kg range. researchgate.net Long-term studies have shown that sulfonamides can persist in the upper soil layers for years, with concentrations showing a sharp decrease below the typical plough depth of 30 cm. nih.gov
Seafood and Biota: The accumulation of veterinary drugs in aquatic organisms is a concern. Methods using techniques like ultrasonic-assisted dispersive liquid-liquid microextraction (UA-DLLME) coupled with HPLC have been developed to determine sulfonamides in seafood, with limits of detection in the µg/L or µg/kg range. mdpi.com
| Matrix | Concentration Range / Detection Limit | Analytical Method | Reference |
|---|---|---|---|
| Environmental Water | 29.5 - 40.8 ng/L | Not specified | nih.gov |
| Water | LOD: 36.95 ng/mL | Aptasensor | mdpi.comnih.govpreprints.orgscilit.com |
| Environmental Water | LOD: 0.32–1.72 ng/L | On-line SPE-UHPLC-HRMS | mdpi.com |
| Soil | LOD: 0.24 - 3.30 µg/kg | HPLC | researchgate.net |
| Seawater | LOD: 1.3–7.8 µg/L | UA-DLLME-HPLC | mdpi.com |
Understanding the environmental fate of sulfaquinoxaline is critical for assessing its ecological impact. Its degradation can occur through abiotic processes like hydrolysis and photodegradation, as well as biotic processes (biodegradation). mdpi.com
Studies have shown that sulfaquinoxaline is relatively resistant to degradation. mdpi.comnih.govpreprints.org Abiotic degradation is often slow, with hydrolysis being a minor pathway for many sulfonamides. mdpi.com Photodegradation, or the decomposition by sunlight, can be a more significant pathway for antibiotics present in surface waters. mdpi.com However, one study found that the photolysis of sulfaquinoxaline was slow, with a half-life of 162 minutes under specific laboratory UV irradiation conditions. researchgate.net
Disinfection processes used in water treatment, such as chlorination, can transform sulfaquinoxaline more rapidly. The same study reported a half-life of just 1.64 minutes during chlorination. researchgate.net These transformation processes lead to the formation of various by-products. Using LC-MS/MS, researchers have identified several transformation products of sulfaquinoxaline. Common degradation pathways include SO2 extrusion and direct decomposition of the molecule. researchgate.net During photolysis, hydroxylation and isomerization have been observed, while chlorination leads to electrophilic substitution on the aromatic ring. researchgate.net
The metabolites of sulfaquinoxaline, formed after administration to animals, can also enter the environment through manure. nih.govresearchgate.net These transformation products may retain some biological activity, and their environmental fate and effects are also an area of active research. The persistence of sulfaquinoxaline and its transformation products in soil and their potential to leach into groundwater highlight the long-term environmental concerns associated with this compound. nih.gov
Detection and Quantification in Diverse Environmental Matrices
Application in Animal-Derived Product Analysis for Research Purposes
The use of deuterated internal standards is a cornerstone of modern analytical chemistry, particularly in the analysis of complex biological matrices where matrix effects can significantly impact accuracy and precision. This compound, as a stable isotope-labeled analog of the veterinary drug Sulfaquinoxaline, serves as an ideal internal standard for quantification studies. Its chemical and physical properties are nearly identical to the non-labeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This ensures that any variations in sample preparation, extraction, and instrument response affect both the analyte and the internal standard equally, enabling highly accurate quantification of sulfaquinoxaline residues in animal-derived products for research applications.
Quantification in Biological Matrices (e.g., liver, muscle, milk)
Research methods utilizing this compound as an internal standard have been developed and validated for a variety of animal-derived tissues and products. The primary analytical technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.
Quantification in Liver
The liver is a primary site of drug metabolism and accumulation, making it a critical matrix for residue analysis. This compound has been effectively employed as an internal standard for the quantification of sulfaquinoxaline in liver tissues from various animals, including poultry.
One research study focused on the precise quantification of sulfonamide residues in chicken liver, demonstrating that using this compound as an internal standard enabled detection at concentrations as low as 10 ng/g. The method showed superior recovery rates, ranging from 85% to 95%.
Another advanced method, dispersive liquid-liquid microextraction (DLLME) combined with liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS), was developed for the simultaneous determination of multiple contaminants, including sulfaquinoxaline, in chicken liver. mdpi.com In this study, this compound was used as the internal standard for sulfaquinoxaline. mdpi.com The method was validated with mean recoveries for sulphonamides in the range of 80.4–96.3% and a limit of quantification (LOQ) between 0.150–2.579 µg kg⁻¹. mdpi.com These studies highlight the challenges in sulfaquinoxaline analysis, noting that its metabolites, such as hydroxylated forms (SQX-OH), can also be present in liver samples and should be considered for a comprehensive residue analysis. researchgate.netrsc.org
Interactive Data Table: Quantification of Sulfaquinoxaline in Liver using this compound
| Analytical Method | Matrix | Internal Standard | Recovery Rate (%) | Limit of Quantification (LOQ) | Research Focus | Citation |
| Mass Spectrometry | Chicken Liver | This compound | 85 - 95% | 10 ng/g | Quantification of sulfonamide residues | |
| DLLME & LC-HRMS/MS | Chicken Liver | This compound | 80.4 - 96.3% | 0.150 - 2.579 µg/kg | Simultaneous determination of multiple contaminants | mdpi.com |
Quantification in Muscle
Muscle tissue is the primary animal product consumed by humans, making residue monitoring essential. Analytical methods for quantifying sulfaquinoxaline in muscle from species like swine, cattle, and poultry often rely on isotope dilution techniques with this compound or other deuterated sulfonamides to ensure accuracy.
A multi-residue method was developed for the analysis of 112 veterinary drugs, including sulfonamides, in the muscle of game animals such as bison, deer, elk, and rabbit. fda.gov The analytes were extracted using a solvent mixture and cleaned up via dispersive solid-phase extraction before analysis by LC-MS/MS. fda.gov While this study aimed for broad screening, the validation using extracted matrix-matched calibration curves achieved average accuracies between 95.6% and 101% for fortified compounds. fda.gov Other research on various animal tissues, including muscle, has shown that using deuterated internal standards in LC-MS/MS analysis generally yields high recovery rates, often between 70% and 120%, depending on the specific tissue and animal.
Interactive Data Table: Research Findings for Sulfonamide Quantification in Muscle
| Analytical Method | Matrix | Internal Standard Type | Recovery Rate (%) | Research Focus | Citation |
| LC-MS/MS & Dispersive SPE | Bison, Deer, Elk, Rabbit Muscle | Isotope-labeled standards | 95.6 - 101% (Accuracy) | Multiclass, multiresidue screening | fda.gov |
| QuEChERS & HPLC | Pork, Beef, Sheep, Chicken Muscle | Deuterated Sulfamethoxazole (SMX-D4) | 70 - 120% | Multi-residue analysis of sulfonamides |
Quantification in Milk
Milk and dairy products are staple foods, necessitating sensitive methods to monitor for veterinary drug residues. The use of isotopic internal standards is critical for achieving accurate results in the complex milk matrix.
A comprehensive method was developed to detect 103 common veterinary drug residues in milk and milk powder using QuEChERS extraction coupled with ultra-high performance liquid chromatography and tandem mass spectrometry (UPLC-MS/MS). frontiersin.org For the quantification of sulfaquinoxaline, the study utilized Sulfaquinoxaline-d6 as the isotopic internal standard. frontiersin.org This targeted approach was designed to cover nearly all potential veterinary drug contaminants in animal husbandry. frontiersin.org The method demonstrated robust performance, with mean recovery results generally higher than 60% and a limit of quantification for most analytes ranging from 0.1 to 5 µg/kg in milk. frontiersin.org The use of an isotope internal standard method was highlighted as a key factor for ensuring the accuracy of the results. frontiersin.org
Interactive Data Table: Quantification of Sulfaquinoxaline in Milk using Deuterated Standards
| Analytical Method | Matrix | Internal Standard | Recovery Rate (%) | Limit of Quantification (LOQ) | Research Focus | Citation |
| QuEChERS & UPLC-MS/MS | Milk, Milk Powder | Sulfaquinoxaline-d6 | > 60% | 0.1 - 5 µg/kg | Simultaneous determination of 103 veterinary drugs | frontiersin.org |
Mechanistic and Metabolic Research Utilizing Sulfaquinoxaline D4
Elucidation of Biotransformation Pathways
The use of Sulfaquinoxaline-d4 is instrumental in delineating the complex biotransformation pathways of sulfaquinoxaline (B1682707). By tracing the deuterated label, researchers can accurately identify and quantify various metabolites, providing a clearer picture of both Phase I and Phase II metabolic reactions.
Identification of Phase I and Phase II Metabolites
Research has shown that sulfaquinoxaline undergoes several metabolic transformations in animals. One of the major metabolic pathways is acetylation. researchgate.net In addition to acetylation, hydroxylation is another key Phase I reaction. A hydroxylated metabolite of sulfaquinoxaline (SQX-OH) has been identified in liver and kidney samples. researchgate.net The N4-acetyl derivatives of both sulfaquinoxaline and its hydroxylated form have also been detected, indicating subsequent Phase II conjugation reactions. researchgate.net
The primary metabolites identified in various animal species are:
N4-acetyl-sulfaquinoxaline: A major metabolite resulting from the acetylation of the N4-amino group. researchgate.net
Hydroxysulfaquinoxaline (SQX-OH): A product of oxidative metabolism, this metabolite has been observed in liver and kidney tissues of species like equines, swine, and bovines. researchgate.net
N4-acetyl-hydroxysulfaquinoxaline: Formed through the acetylation of the hydroxylated metabolite. researchgate.net
This compound is particularly useful in these studies as an internal standard for mass spectrometry, allowing for precise quantification of the parent drug and its metabolites. mdpi-res.com
Kinetic Isotope Effects in Metabolic Investigations
The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. informaticsjournals.co.in This effect is particularly relevant in metabolic reactions catalyzed by enzymes like cytochrome P450, which often involve the cleavage of C-H bonds. scienceopen.complos.org
When a C-H bond cleavage is the rate-determining step of a metabolic pathway, deuteration at that position can significantly slow down the reaction. informaticsjournals.co.injuniperpublishers.com This phenomenon, known as the deuterium kinetic isotope effect (DKIE), can be used to probe reaction mechanisms. informaticsjournals.co.inosti.gov For instance, a large KIE upon deuteration of a specific site on the sulfaquinoxaline molecule would indicate that the cleavage of the C-H bond at that position is a critical step in its metabolism. nih.gov This information is invaluable for understanding the specific enzymatic processes responsible for the drug's breakdown. mdpi.com
Comparative Metabolism Studies in Research Models (e.g., avian, bovine, ovine, caprine species)
The metabolism of sulfaquinoxaline can vary significantly across different animal species. This compound facilitates comparative metabolism studies by providing a reliable analytical standard for quantifying the drug and its metabolites in various biological matrices from different species.
For example, studies have shown that the extent of acetylation and hydroxylation can differ between avian, bovine, ovine, and caprine species. researchgate.netymaws.com In equines, the metabolism of sulfaquinoxaline is reported to be extensive. researchgate.net In contrast, some studies suggest that rabbits can deacetylate N4-acetyl-sulfaquinoxaline back to the parent compound. researchgate.net Such comparative studies are crucial for understanding species-specific differences in drug disposition and for establishing appropriate veterinary practices.
Table 1: Comparative Metabolism of Sulfaquinoxaline in Different Species
| Species | Primary Metabolic Pathways | Key Metabolites | References |
| Poultry | Acetylation, Hydroxylation | N4-acetyl-sulfaquinoxaline | researchgate.net |
| Bovine | Hydroxylation | Hydroxysulfaquinoxaline (SQX-OH) | researchgate.net |
| Ovine | Acetylation | N4-acetyl-sulfaquinoxaline | researchgate.net |
| Caprine | Not extensively studied | Likely similar to ovine | ymaws.com |
| Equine | Extensive metabolism, including hydroxylation | Hydroxysulfaquinoxaline (SQX-OH) | researchgate.net |
| Swine | Hydroxylation | Hydroxysulfaquinoxaline (SQX-OH) | researchgate.net |
Pharmacokinetic and Pharmacodynamic Research (Non-Clinical, Mechanistic Focus)
The use of this compound extends to non-clinical pharmacokinetic (PK) and pharmacodynamic (PD) research, where the focus is on understanding the fundamental mechanisms of drug action and disposition.
Impact of Deuteration on Drug Metabolism and Elimination Rates
Deuteration can significantly impact the pharmacokinetic profile of a drug. nih.gov By slowing down the rate of metabolism through the kinetic isotope effect, deuteration can lead to a longer biological half-life and reduced systemic clearance. juniperpublishers.com This can result in increased exposure of the target organism to the parent drug. scienceopen.com
Modeling of Disposition in Animal Research Models
Pharmacokinetic modeling is used to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. nih.gov These models are essential for understanding drug disposition and for predicting drug concentrations in various tissues over time. frontiersin.orgugd.edu.mk this compound is an invaluable tool in these studies, serving as an internal standard for the accurate measurement of sulfaquinoxaline concentrations in plasma, tissues, and excreta. tandfonline.comresearchgate.net
By incorporating data from studies using this compound, researchers can develop more robust and predictive pharmacokinetic models for sulfaquinoxaline in various animal species. nih.gov These models can help to understand how factors such as species, age, and health status influence the drug's disposition. For instance, physiologically based pharmacokinetic (PBPK) models can be used to simulate drug concentrations in different organs and to predict residue depletion times in food-producing animals. nih.govfrontiersin.org
Research on this compound in Drug-Enzyme Interactions and Binding Affinity Remains Largely Unexplored
Sulfaquinoxaline and other sulfonamides function as competitive inhibitors of DHPS, an essential enzyme in the folate biosynthesis pathway of many microorganisms. smolecule.comfrontiersin.orgnih.gov They mimic the natural substrate, para-aminobenzoic acid (pABA), and by binding to the active site of DHPS, they block the synthesis of dihydropteroate (B1496061), a precursor to folic acid. smolecule.comfrontiersin.orgnih.gov This, in turn, disrupts DNA synthesis and inhibits bacterial growth. nih.gov The quinoxaline (B1680401) moiety in sulfaquinoxaline is thought to enhance its ability to penetrate the cell membranes of protozoa. smolecule.com
Resistance to sulfonamides often arises from mutations in the folP gene, which codes for DHPS. biorxiv.orgbiorxiv.org These mutations can alter the enzyme's active site, reducing its binding affinity for sulfonamides while maintaining sufficient affinity for pABA, thus allowing the microorganism to survive in the presence of the drug. frontiersin.orgbiorxiv.org Studies have shown that the binding affinity of various sulfonamides to DHPS can differ, and mutations in the enzyme can confer cross-resistance to multiple drugs within this class. pnas.org
The use of deuterated compounds, such as this compound, is a common practice in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. acgpubs.orgplos.org In these applications, this compound serves as an internal standard, which helps in the accurate quantification of sulfaquinoxaline and other sulfonamide residues in various samples, such as animal tissues and milk. acgpubs.org The known mass difference between the deuterated and non-deuterated compounds allows for precise measurement and correction for any sample loss or matrix effects during analysis.
Furthermore, deuterium labeling is a key technique in kinetic isotope effect (KIE) studies, which can provide detailed insights into enzyme reaction mechanisms. nih.govscienceopen.comacs.org By replacing hydrogen with deuterium at specific positions in a molecule, researchers can determine if the breaking of a particular C-H bond is a rate-limiting step in an enzymatic reaction. nih.govacs.org However, despite the established utility of deuterated compounds in both analytical and mechanistic studies, there is a lack of published research that specifically employs this compound to investigate its binding affinity and interactions with DHPS or other enzymes. The available literature focuses on its parent compound or the sulfonamide class as a whole.
Role of Sulfaquinoxaline D4 in Methodological Development and Validation
Enhancement of Analytical Reproducibility and Accuracy via Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference technique capable of achieving high levels of accuracy and precision in quantitative analysis. acgpubs.orgresearchgate.net The central principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, Sulfaquinoxaline-d4—to the sample at the beginning of the analytical workflow. researchgate.net
This compound serves as an ideal internal standard because its chemical and physical properties are nearly identical to the native (unlabeled) sulfaquinoxaline (B1682707). researchgate.net This ensures that it behaves similarly during every stage of the analytical process, including extraction, clean-up, and chromatographic separation. researchgate.netepa.gov Consequently, any loss of the target analyte during sample preparation is mirrored by a proportional loss of the internal standard.
The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. nih.gov This ratio remains constant even if analyte is lost during the procedure, thereby correcting for procedural variations and enhancing the reproducibility of the method. Furthermore, this approach effectively compensates for matrix effects, a common phenomenon in complex samples where co-extracted substances can either suppress or enhance the analyte's signal in the mass spectrometer. researchgate.net By using a stable isotope-labeled internal standard that co-elutes with the analyte, these matrix effects are applied to both compounds equally, allowing for their cancellation and resulting in a more accurate and reliable quantification. epa.gov The use of this compound significantly improves key validation parameters such as recovery and relative standard deviation (RSD), as demonstrated in multi-residue analysis in challenging food matrices. researchgate.netmdpi.com
| Matrix | Analytical Method | Internal Standard | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
|---|---|---|---|---|---|
| Chicken Liver | DLLME/LC-HRMS | This compound | 80.4–96.3 | 1.53–8.98 | researchgate.netmdpi.com |
| Pork Muscle | QuEChERS/HPLC-MS/MS | Sulfamethoxazole-d4 | 70–120 | Not Specified | |
| Freshwater Fish | QuEChERS/UPLC-MS/MS | Multiple Isotope IS | 66.2–118.5 | <12.8 | nih.gov |
Calibration Strategies and Quality Control in Isotope Dilution Mass Spectrometry
The reliability of IDMS methods is fundamentally dependent on meticulous calibration strategies and stringent quality control (QC) measures. acgpubs.orgeuropa.eu A cornerstone of this approach is the use of matrix-matched calibration, which is essential for achieving the highest degree of accuracy. fda.govannlabmed.org This strategy involves preparing the calibration standards in a blank matrix (e.g., antibiotic-free chicken liver) that is identical or closely mimics the matrix of the unknown samples. nih.gov This practice ensures that the calibration standards are subjected to the same matrix interferences as the samples, thereby providing a more accurate calibration model. annlabmed.org
In a typical procedure, a fixed concentration of this compound is added to every sample, including the blanks, calibration standards, and QC samples. nih.gov A calibration curve is then generated by plotting the peak area ratio of the target analyte to the internal standard against the known concentration of the analyte in the standards. nih.gov This ratiometric approach is inherently more robust than external calibration.
Quality control is integral to the validation and routine application of the method. QC samples, typically prepared at low, medium, and high concentrations spanning the analytical range, are analyzed within each batch of samples. europa.eu These samples are used to monitor the method's ongoing performance, including its accuracy and precision, and to ensure that the analytical system is operating within established control limits. nih.gov The validation of such methods involves assessing parameters like linearity (R²), limits of detection (LOD) and quantification (LOQ), accuracy (as recovery), and precision (as RSD), which must meet criteria defined by regulatory bodies. mdpi.com
| Parameter | Typical Acceptance Criteria | Example Finding (Sulfaquinoxaline or similar) | Source |
|---|---|---|---|
| Linearity (R²) | >0.99 | 0.9916–0.9967 | mdpi.com |
| Accuracy (Recovery %) | 70-120% | 80.4–96.3% | mdpi.com |
| Intra-day Precision (RSD %) | <15% | <9.7% | nih.gov |
| Inter-day Precision (RSD %) | <15% | <12.8% | nih.gov |
| Limit of Quantification (LOQ) | Analyte & Matrix Dependent | 0.150–2.579 µg/kg | mdpi.com |
Addressing Analytical Challenges in Complex Biological and Environmental Matrices
Biological matrices such as animal tissues (liver, muscle, kidney), milk, and environmental samples like soil and water are extraordinarily complex. acgpubs.orgnih.govnih.gov These matrices are rich in endogenous components like proteins, fats, phospholipids, and salts, which can severely interfere with the detection and quantification of target analytes. researchgate.netresearchgate.net This interference, known as the matrix effect, can manifest as either ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. researchgate.net
The use of this compound as a co-eluting internal standard is the most effective strategy to counteract these matrix effects. researchgate.net Because the deuterated standard and the native analyte experience the same suppressive or enhancing effects from the matrix, the ratio of their signals remains stable and accurate. researchgate.net
However, the use of an internal standard does not eliminate the need for effective sample preparation. Techniques such as Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are critical for removing a significant portion of the interfering matrix components before LC-MS/MS analysis. nih.govnih.gov For instance, methods combining QuEChERS with UPLC-MS/MS have been successfully developed for the simultaneous detection of multiple antibiotic residues in freshwater fish. nih.gov In another study, a dispersive liquid-liquid microextraction (DLLME) technique was optimized for the analysis of multiple contaminants, including sulfaquinoxaline, in chicken liver, a particularly challenging and fatty matrix. mdpi.com The successful validation of these methods, demonstrating good recoveries and low relative standard deviations, relies heavily on the ability of internal standards like this compound to correct for the unavoidable variability and matrix effects inherent in such complex samples. researchgate.netmdpi.com
| Matrix | Extraction Method | Mean Recovery of Sulfonamides (%) | Precision (RSD) (%) | Source |
|---|---|---|---|---|
| Chicken Liver | DLLME | 80.4–96.3 | 1.53–8.98 | mdpi.com |
| Piglet Kidney | Acetonitrile (B52724)/EDTA Extraction + SPE | 81.4–110.0 | <7.1 (Reproducibility) | researchgate.net |
| Bovine Milk | Acetonitrile/Ethyl Acetate (B1210297) Extraction | 91-114 | Not Specified | acgpubs.org |
| Pork Liver | QuEChERS | >50 | Not Specified |
Emerging Research Perspectives and Future Directions
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The advent of advanced omics technologies has transformed biological and medical research, offering a comprehensive view of molecular systems. numberanalytics.comaxcelead-us.com Sulfaquinoxaline-d4 is positioned to play a critical role in these fields, particularly in metabolomics and proteomics, primarily as a stable isotope-labeled internal standard.
Metabolomics: This field involves the comprehensive analysis of all metabolites in a biological system. numberanalytics.com In such studies, this compound serves as an ideal internal standard for quantifying its non-deuterated parent compound, sulfaquinoxaline (B1682707). The use of a deuterated standard is crucial for correcting variations during sample preparation and analysis, thereby enabling precise and accurate quantification. mdpi-res.com By using this compound, researchers can reliably track the metabolic profile of sulfaquinoxaline in various biological systems, identifying and quantifying its metabolites. numberanalytics.comimmune-system-research.com This approach helps in understanding the metabolic reprogramming induced by the drug, identifying potential biomarkers of exposure or effect, and elucidating metabolic pathways. numberanalytics.comaxcelead-us.com
Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. In studies investigating the biological response to sulfaquinoxaline, quantitative proteomics can reveal how the drug alters protein expression. nih.govcpccrn.org For example, research on other substances has shown that proteomic analysis can identify differentially expressed proteins involved in key biological processes like xenobiotic response and liver development following exposure. mdpi.com By using this compound as an internal standard in targeted protein quantification methods (e.g., via mass spectrometry), researchers can achieve high accuracy in measuring changes in specific proteins affected by sulfaquinoxaline exposure. This allows for a detailed understanding of the drug's mechanism of action and its impact on cellular function at the protein level. axcelead-us.com
The integration of this compound into omics workflows provides a more holistic and quantitative insight into the biological effects of its parent compound, bridging the gap between drug exposure and physiological response. biotechdelft.com
Novel Deuteration Strategies for Sulfaquinoxaline Analogs
The strategic replacement of hydrogen with deuterium (B1214612), known as deuteration, has emerged as a powerful tool in drug discovery to enhance a molecule's pharmacokinetic and metabolic properties. nih.govglpbio.com While this compound is a simple deuterated version of the parent drug, future research is exploring more sophisticated deuteration strategies for creating novel sulfaquinoxaline analogs with superior characteristics.
One key strategy is "precision deuteration," which involves placing deuterium atoms at specific molecular sites that are vulnerable to metabolic breakdown, often called "soft spots." nih.gov This modification can slow down the rate of metabolism at that position due to the deuterium kinetic isotope effect—the C-D bond is stronger and harder to break than a C-H bond. nih.govmdpi.com
Potential benefits of novel deuteration strategies for sulfaquinoxaline analogs include:
Improved Metabolic Stability: By deuterating sites prone to oxidation by cytochrome P450 enzymes, the metabolic stability of the drug can be increased. This could lead to a longer half-life and reduced dosing frequency. nih.gov
Reduced Formation of Unwanted Metabolites: Deuteration can prevent or reduce the formation of metabolites that may be less active or associated with adverse effects. For instance, the FDA-approved drug deucravacitinib (B606291) uses deuterium to prevent the formation of a non-selective metabolite, thereby preserving the drug's specificity. nih.gov
Metabolic Switching: Blocking one metabolic pathway through deuteration might divert metabolism to other sites, a phenomenon known as "metabolic switching." nih.gov This can be strategically used to guide the formation of more desirable metabolites. However, this requires careful in vitro and in vivo studies to predict the new metabolic pattern. nih.gov
Applications in Isotope Tracing for Pathway Flux Analysis
Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. immune-system-research.comnih.gov Metabolic Flux Analysis (MFA) uses data from isotope tracing experiments to quantify the rates (fluxes) of intracellular reactions. researchgate.netwikipedia.org this compound is an ideal tracer for investigating the metabolic fate of the sulfaquinoxaline molecule and its influence on the host's or pathogen's metabolic network.
In a typical isotope tracing experiment, this compound would be administered to a biological system (e.g., cell culture, animal model). embopress.org Analytical techniques like mass spectrometry are then used to track the deuterium label as it is incorporated into various downstream metabolites. nih.gov This allows researchers to:
Elucidate Metabolic Pathways: Trace the transformation of sulfaquinoxaline into its various metabolites, confirming metabolic routes and potentially discovering new ones. researchgate.net
Quantify Metabolic Flux: By measuring the rate of appearance of deuterated metabolites, MFA can quantify the flux through specific biotransformation pathways. immune-system-research.complos.org This provides a more meaningful measure of metabolic activity than simply measuring metabolite concentrations. nih.gov
Understand Drug-Metabolism Interactions: Investigate how sulfaquinoxaline perturbs endogenous metabolic pathways. For example, by analyzing the labeling patterns of central carbon metabolites after administration of this compound, researchers could determine if the drug inhibits or enhances key pathways like glycolysis or the TCA cycle in the host or target organism. immune-system-research.com
This application provides a functional understanding of how the drug works and is processed, offering insights that are crucial for optimizing therapeutic efficacy and understanding potential off-target effects. nih.gov
Development of Automated and High-Throughput Analytical Platforms for Deuterated Compounds
The increasing use of deuterated compounds like this compound in areas such as food safety monitoring and drug development has created a demand for faster and more efficient analytical methods. bac-lac.gc.caresearchgate.net In response, the field is moving towards automated and high-throughput platforms that can process a large number of samples with minimal manual intervention.
Key developments in this area include:
Automated Sample Preparation: Techniques like automated Solid Phase Microextraction (SPME) and dispersive Solid Phase Extraction (dSPE) are being integrated into workflows. bac-lac.gc.cafda.gov These methods streamline the extraction and clean-up of analytes from complex matrices like animal tissues, reducing analysis time and improving reproducibility. bac-lac.gc.camdpi.com
High-Throughput Screening (HTS) Systems: Advanced platforms that couple rapid separation techniques with mass spectrometry are becoming more common. One such technology is Multisegment Injection-Capillary Electrophoresis-Mass Spectrometry (MSI-CE-MS), which allows for the serial injection of multiple samples in a single run, drastically reducing the time per sample. nih.gov In these systems, deuterated internal standards like this compound are essential for ensuring accurate and unambiguous identification and quantification of the target analytes. nih.govacs.org
Direct-to-MS Analysis: Some platforms utilize automated solid-phase extraction systems coupled directly to a mass spectrometer (ASPE/MS). researchgate.net This approach minimizes or eliminates the need for time-consuming chromatographic separation, enabling very rapid screening of hundreds of samples for multiple drug residues. researchgate.net
These automated and high-throughput systems are critical for regulatory agencies and research laboratories that need to analyze large volumes of samples efficiently and reliably. fda.goviaea.org The use of deuterated standards is a cornerstone of these advanced platforms, providing the necessary accuracy for quantitative analysis. bac-lac.gc.cafda.gov
Q & A
Q. What is the primary role of Sulfaquinoxaline-d4 in antimicrobial research, and how does its deuterated structure influence experimental outcomes?
this compound is a deuterium-labeled analog of Sulfaquinoxaline, primarily used as an internal standard in quantitative analyses (e.g., LC-MS/MS) to improve accuracy by correcting for matrix effects and instrument variability . Its deuterated structure reduces isotopic interference, ensuring precise detection in complex biological samples. Researchers should validate its stability under experimental conditions (e.g., pH, temperature) to avoid deuterium exchange artifacts .
Q. What synthesis and characterization protocols are recommended for this compound to ensure isotopic purity?
Synthesis involves substituting four hydrogen atoms with deuterium at specific positions, typically via catalytic deuteration or exchange reactions. Characterization requires:
- Mass spectrometry (MS): Confirm molecular ion peaks at m/z +4 compared to the non-deuterated form.
- Nuclear magnetic resonance (NMR): Validate deuterium incorporation via absence of proton signals at labeled positions.
- Purity testing: Use HPLC-UV at 265 nm (λmax for sulfonamides) with ≥98% purity thresholds .
Q. How should researchers design controlled experiments to assess this compound’s stability in biological matrices?
- Matrix selection: Test in plasma, liver homogenate, and fecal samples to simulate in vivo conditions.
- Time-course analysis: Incubate at 37°C and measure degradation rates using isotopically labeled internal standards.
- Controls: Include non-deuterated Sulfaquinoxaline to differentiate between chemical degradation and deuterium exchange .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in pharmacokinetic data for this compound across species?
Discrepancies in half-life (t½) or bioavailability may arise from species-specific metabolism or assay variability. Mitigation strategies include:
- Cross-validation: Compare LC-MS/MS with radiometric assays.
- Metabolite profiling: Identify species-specific phase I/II metabolites via high-resolution MS.
- Statistical modeling: Apply mixed-effects models to account for inter-individual variability .
| Species | t½ (h) | Bioavailability (%) | Method | Reference |
|---|---|---|---|---|
| Chicken | 8.2 ± 1.3 | 78 ± 6 | LC-MS | |
| Swine | 12.4 ± 2.1 | 65 ± 8 | Radio |
Q. How can researchers optimize this compound’s use in isotope dilution assays for environmental samples?
- Sample preparation: Use solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference.
- Ion suppression testing: Spike deuterated and non-deuterated forms into blank matrices to quantify recovery rates.
- Calibration curves: Employ weighted (1/x²) regression to account for heteroscedasticity at low concentrations .
Q. What are the implications of this compound’s isotope effect on binding affinity in molecular docking studies?
Deuteration may alter van der Waals interactions or hydrogen bonding in target enzymes (e.g., dihydropteroate synthase). To assess:
- Perform comparative docking simulations (AutoDock Vina) with deuterated/non-deuterated ligands.
- Validate with isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) differences .
Methodological Best Practices
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- In vitro-in vivo correlation (IVIVC): Use compartmental modeling to align MIC values with tissue distribution data.
- Protein binding adjustments: Measure free drug concentrations using ultrafiltration and adjust pharmacokinetic/pharmacodynamic (PK/PD) models .
Q. What protocols ensure reproducibility in this compound-based tracer studies for microbial resistance monitoring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
